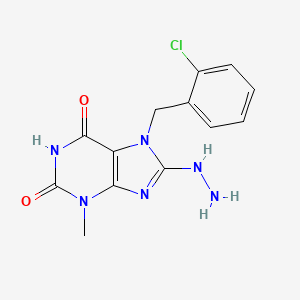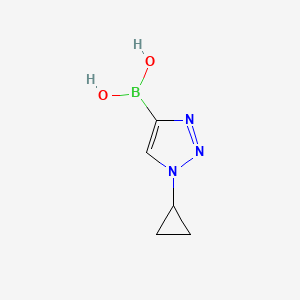![molecular formula C6H13K2O9P B14093841 alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT: is a labeled compound used primarily in biochemical research. It is a derivative of galactose, a type of sugar, and is often used in studies involving carbohydrate metabolism and nucleotide sugar metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT typically involves the incorporation of the carbon-13 isotope into the galactose molecule. This is achieved through a series of chemical reactions that introduce the isotope at a specific position in the molecule. The final product is then converted into its dipotassium salt form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions: alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be used to convert the compound into different oxidation states.
Reduction: This reaction involves the gain of electrons and can be used to reduce the compound to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, allowing for the modification of the compound’s structure
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different carboxylic acids, while reduction may yield various alcohols .
Scientific Research Applications
Chemistry: In chemistry, alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates .
Biology: In biological research, this compound is used to investigate the metabolic pathways involving galactose. It helps in understanding how galactose is converted into other sugars and metabolites within cells .
Medicine: In medical research, this compound is used to study genetic disorders related to galactose metabolism, such as galactosemia. It aids in identifying the enzymatic defects and developing potential treatments .
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for various applications, including drug development and quality control .
Mechanism of Action
The mechanism of action of alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT involves its incorporation into metabolic pathways where it acts as a substrate for specific enzymes. These enzymes catalyze the conversion of the compound into other metabolites, allowing researchers to trace the metabolic processes and identify any abnormalities .
Comparison with Similar Compounds
- alpha-D-Galactose 1-phosphate dipotassium salt
- alpha-D-Galactopyranosyl 1-phosphate dipotassium salt
- alpha-D-Galactose-13C6 1-Phosphate Dipotassium Salt
- alpha-D-Galactopyranose-13C6 1-Phosphate Dipotassium Salt
Uniqueness: The uniqueness of alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT lies in the incorporation of the carbon-13 isotope, which makes it particularly useful for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of metabolic pathways, providing valuable insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C6H13K2O9P |
|---|---|
Molecular Weight |
339.32 g/mol |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/t2-,3+,4+,5-,6-;;/m1../s1/i6+1;; |
InChI Key |
LQYDDSCWTUNOTM-HLZBLTOGSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@H](O1)OP(=O)(O)O)O)O)O)O.[K].[K] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B14093770.png)
![1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14093772.png)

![6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14093786.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093790.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093796.png)

![[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B14093807.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)
